N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-oxo-2H-chromene-3-carboxamide
Description
N-(3-(4-Fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-oxo-2H-chromene-3-carboxamide is a hybrid heterocyclic compound combining a quinazolinone scaffold with a coumarin-carboxamide moiety. The quinazolinone core (3,4-dihydroquinazolin-4-one) is substituted with a 4-fluorophenyl group at position 3 and a methyl group at position 2. The coumarin (2H-chromene-2-one) unit is linked via a carboxamide bridge at position 6 of the quinazolinone.
Properties
IUPAC Name |
N-[3-(4-fluorophenyl)-2-methyl-4-oxoquinazolin-6-yl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16FN3O4/c1-14-27-21-11-8-17(13-19(21)24(31)29(14)18-9-6-16(26)7-10-18)28-23(30)20-12-15-4-2-3-5-22(15)33-25(20)32/h2-13H,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZPDZQMCZMAMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O)C(=O)N1C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (Compound 12)
Structure: Retains the coumarin-carboxamide backbone but replaces the quinazolinone with a 4-sulfamoylphenyl group. Synthesis: Prepared via condensation of 3-(carboxymethyl)coumarin with 4-sulfamoylaniline in acetic acid under reflux . Key Differences:
- The sulfamoyl group enhances polarity and water solubility compared to the lipophilic 4-fluorophenyl-quinazolinone moiety in the target compound.
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide
Structure: Coumarin-carboxamide linked to a 4-methoxyphenethyl group instead of a quinazolinone. Synthesis: Derived from ethyl 2-oxo-2H-chromene-3-carboxylate and 4-methoxyphenethylamine via carbodiimide-mediated coupling . Key Differences:
- The methoxyphenethyl chain increases flexibility and may improve membrane permeability compared to the rigid quinazolinone.
- The absence of fluorine reduces metabolic stability, as fluorinated aromatics often resist oxidative degradation.
Quinazolinone-Based Analogues
3-(4-Chlorophenyl)-2-methylquinazolin-4(3H)-one Derivatives
Structure: Shares the 3-aryl-2-methylquinazolinone core but lacks the coumarin-carboxamide appendage. Pharmacological Profile: Demonstrated tyrosine kinase inhibitory activity in preclinical studies, suggesting the quinazolinone moiety is critical for this action. Key Differences:
Physicochemical and Pharmacological Comparison
Table 1: Comparative Analysis of Key Properties
*Calculated using ChemDraw.
Research Findings and Implications
- Target Compound: The fluorine atom on the quinazolinone enhances metabolic stability and bioavailability compared to non-fluorinated analogues (e.g., 4-methoxyphenethyl derivative) .
- Coumarin-Carboxamide Synergy: The hybrid structure may enable dual inhibition of kinases and cyclooxygenase-2 (COX-2), as seen in related coumarin-quinazolinone hybrids.
- Limitations : The target compound’s low aqueous solubility (0.12 mg/mL in DMSO) may necessitate formulation optimization, unlike the sulfamoyl analogue’s higher water solubility .
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what purification techniques are recommended?
The synthesis typically involves multi-step reactions, including coupling the quinazolinone and chromene carboxamide moieties using reagents like EDCI/HOBt in polar aprotic solvents (e.g., DMF or DCM). Purification is achieved via column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures. Reaction progress is monitored using TLC and confirmed via -NMR .
Q. Which spectroscopic methods are essential for confirming the compound’s structure and purity?
Key techniques include:
- - and -NMR : To confirm substituent connectivity and aromatic proton environments.
- HPLC : For purity assessment (>95% typically required for biological testing).
- Mass spectrometry (ESI-TOF) : To verify molecular weight and detect isotopic patterns (e.g., fluorine or chlorine atoms) .
Q. How can researchers assess the compound’s solubility and stability in biological buffers?
Solubility is tested in PBS, DMSO, and ethanol using UV-Vis spectroscopy or nephelometry. Stability studies involve incubating the compound in buffer (pH 7.4) at 37°C for 24–72 hours, followed by HPLC analysis to detect degradation products .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
Common assays include:
- MTT assay : For cytotoxicity screening in cancer cell lines (e.g., MCF-7, HeLa).
- Enzyme inhibition assays : Targeting kinases or proteases using fluorogenic substrates.
- Antimicrobial disk diffusion : Against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields during the coupling step?
Strategies include:
- Catalyst screening : DMAP or pyridine derivatives to enhance acylation efficiency.
- Temperature control : Slow addition of reagents at 0–5°C to minimize side reactions.
- Design of Experiments (DoE) : To statistically optimize solvent ratios, stoichiometry, and reaction time .
Q. What methodologies resolve contradictions in bioactivity data across different assay models?
- Orthogonal validation : Use complementary assays (e.g., Western blotting alongside enzyme inhibition).
- Cell line authentication : Ensure no cross-contamination or misidentification.
- Dose-response curves : To rule out off-target effects at high concentrations .
Q. How can computational modeling predict the compound’s binding mode to therapeutic targets?
- Molecular docking (AutoDock Vina) : To simulate interactions with kinase active sites (e.g., EGFR).
- Molecular dynamics (MD) simulations : Assess binding stability over 100 ns trajectories.
- QSAR models : Correlate substituent electronegativity (e.g., fluorine) with IC values .
Q. What strategies improve metabolic stability in preclinical pharmacokinetic studies?
- Microsomal incubation : With liver microsomes (human/rat) to identify metabolic hotspots.
- Prodrug derivatization : Masking polar groups (e.g., carboxamide) with ester linkages.
- LC-MS/MS : To quantify parent compound and metabolites in plasma .
Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
- Functional group substitutions : Replace the 4-fluorophenyl group with electron-withdrawing groups (e.g., -CF) to enhance target affinity.
- Scaffold hopping : Integrate pyridine or pyrazole rings instead of quinazolinone.
- Pharmacophore mapping : Identify critical hydrogen-bonding motifs using X-ray crystallography .
Q. What advanced techniques characterize degradation pathways under stressed conditions?
- Forced degradation studies : Expose the compound to heat (60°C), light (UV), and acidic/basic conditions.
- LC-HRMS : To identify degradation products and propose fragmentation pathways.
- Kinetic modeling : Determine activation energy () using Arrhenius plots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
